Isonitrinic acid E
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Overview
Description
Isonitrinic acid E is a member of a class of antibiotics characterized by the presence of isonitrile groups. It was first isolated from the genus Trichoderma in 1982.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonitrinic acid E is typically produced through fermentation processes involving specific strains of Trichoderma. The production involves cultivating the fungi in a suitable medium, followed by extraction and purification of the compound. The fermentation process is carried out under controlled conditions to optimize the yield of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes the inoculation of the bioreactor with Trichoderma strains, followed by fermentation under optimal conditions of temperature, pH, and aeration. After fermentation, the compound is extracted using solvents and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Isonitrinic acid E undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions of temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Isonitrinic acid E has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of isonitrile chemistry and as a reagent in organic synthesis.
Biology: It is studied for its antimicrobial properties and its potential use in controlling plant pathogens.
Medicine: It is investigated for its potential as an antibiotic against various bacterial and fungal infections.
Industry: It is explored for its use in the development of biocontrol agents for agriculture
Mechanism of Action
The mechanism of action of isonitrinic acid E involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, making it effective against a wide range of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isonitrinic acid E include other isonitrinic acids and isonitrins, such as isonitrinic acid F and isonitrin A, B, C, and D .
Uniqueness
This compound is unique due to its specific structure and the presence of the isonitrile group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83016-51-7 |
---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(E)-3-(4-isocyano-6-oxabicyclo[3.1.0]hex-3-en-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO3/c1-10-6-2-4-9(8(6)13-9)5-3-7(11)12/h2-3,5,8H,4H2,(H,11,12)/b5-3+ |
InChI Key |
NWXXRSALAADDFI-HWKANZROSA-N |
Isomeric SMILES |
[C-]#[N+]C1=CCC2(C1O2)/C=C/C(=O)O |
Canonical SMILES |
[C-]#[N+]C1=CCC2(C1O2)C=CC(=O)O |
Origin of Product |
United States |
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